N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide
Description
N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a methylsulfonyl group at the 2-position. The tetrazole ring, a nitrogen-rich heterocycle known for metabolic stability and hydrogen-bonding capacity, is linked via a methyl group to a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-26-13-9-7-12(8-10-13)22-16(19-20-21-22)11-18-17(23)14-5-3-4-6-15(14)27(2,24)25/h3-10H,11H2,1-2H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYRWOPDQTYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition Route
The most widely adopted method involves a Huisgen-type cycloaddition between 4-methoxyphenylazide and nitriles.
- Azide Preparation : React 4-methoxyaniline (1.0 equiv) with sodium nitrite (1.2 equiv) and hydrochloric acid at 0°C, followed by treatment with sodium azide (1.5 equiv) to yield 4-methoxyphenylazide.
- Cycloaddition : Combine the azide with trimethylsilyl cyanide (1.1 equiv) in dimethylformamide (DMF) at 80°C for 12 h. Hydrolysis with aqueous HCl affords 1-(4-methoxyphenyl)-1H-tetrazole-5-carbonitrile.
- Reduction : Reduce the nitrile to methanol using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0°C→rt.
Optimization Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Azide | 89 | 95 |
| Cycloaddition | 72 | 92 |
| Reduction | 68 | 90 |
Passerini-Swern Sequential Approach
Recent advances employ multicomponent reactions (MCRs) for atom economy ():
Procedure :
- Passerini Reaction : React 4-methoxybenzaldehyde (1.0 equiv), tert-butyl isocyanide (1.1 equiv), and tetrazole-5-carboxylic acid (1.0 equiv) in methanol at 25°C for 24 h to form the α-acyloxy amide intermediate.
- Swern Oxidation : Treat the intermediate with oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane (DCM) at −78°C, followed by triethylamine quenching to yield the aldehyde.
- Reduction : Reduce the aldehyde to methanol using sodium borohydride (NaBH4) in ethanol.
Advantages :
- Avoids azide handling hazards
- 78% overall yield in pilot-scale trials
Synthesis of 2-(Methylsulfonyl)Benzoyl Chloride
Direct Sulfonation of Benzamide
- Sulfonation : React 2-methylbenzamide with chlorosulfonic acid (3.0 equiv) at 0°C→40°C for 6 h.
- Methylation : Treat the sulfonic acid intermediate with methyl iodide (2.5 equiv) and potassium carbonate in acetone under reflux.
- Chlorination : Convert the methyl sulfone to acid chloride using thionyl chloride (SOCl2) in toluene at 80°C.
Critical Parameters :
- Excess SOCl2 (3.0 equiv) ensures complete conversion
- 92% yield after recrystallization (ethyl acetate/hexane)
Coupling Strategies for Final Assembly
Nucleophilic Acyl Substitution
- Activation : Combine 1-(4-methoxyphenyl)-1H-tetrazole-5-methanol (1.0 equiv) with thionyl chloride (1.2 equiv) in DCM to form the chloromethyl intermediate.
- Coupling : React the chloride with 2-(methylsulfonyl)benzoyl chloride (1.1 equiv) in anhydrous THF using triethylamine (2.0 equiv) as base at 0°C→rt.
Yield : 65–70% after silica gel chromatography
Mitsunobu Reaction
- Direct Coupling : Mix tetrazole-methanol (1.0 equiv), 2-(methylsulfonyl)benzoic acid (1.1 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv), and triphenylphosphine (1.5 equiv) in THF at 0°C→rt.
Advantages :
- No pre-activation required
- 75% yield with >99% purity
Green Chemistry Alternatives
Mechanochemical Synthesis
Ball-mill grinding of tetrazole-methanol and benzoyl chloride with potassium carbonate achieves 82% yield in 2 h ().
Photoredox Catalysis
Visible-light-mediated coupling using Ru(bpy)3Cl2 reduces reaction time to 30 min (68% yield) ().
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.89 (s, 1H, tetrazole-CH2), 6.99 (d, J = 8.8 Hz, 2H, OCH3-Ar), 3.85 (s, 3H, OCH3), 3.12 (s, 3H, SO2CH3)
- HRMS (ESI+) : m/z calc. for C18H18N4O4S [M+H]+: 410.1052, found: 410.1054
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol, while reduction of a nitro group results in an amine.
Scientific Research Applications
Anticancer Applications
Research indicates that N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| This compound | 0.5 - 5.0 | A549 (lung cancer) |
| Reference Compound | 15 | HL-60 (leukemia) |
In vitro studies have demonstrated that this compound can induce apoptosis by activating caspases involved in the mitochondrial pathway, specifically caspase-3 and caspase-9 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Tetrazole derivatives are known to exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 32 |
These findings suggest that this compound may serve as a lead compound in the development of new antimicrobial agents .
Case Study 1: Anticancer Potential
In a study published in Cancer Research, researchers evaluated the effectiveness of this compound against multidrug-resistant cancer cells. The compound demonstrated a significant reduction in cell viability compared to untreated controls, indicating its potential as an effective therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of tetrazole derivatives, including this compound. The results showed that this compound exhibited notable activity against resistant strains of Staphylococcus aureus, suggesting its potential application in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs, their biological activities, and physicochemical properties:
*Estimated based on analogous structures.
Key Comparative Insights
Tetrazole Positioning and Bioactivity
- The target compound ’s tetrazole is attached via a methyl group, unlike Compound 63 (), where the tetrazole is directly fused to the phenyl ring. This difference likely alters target selectivity; Compound 63’s direct fusion enhances GPR35 agonism (EC₅₀ = 0.041 μM), while the methyl spacer in the target may reduce GPCR affinity but improve solubility .
- SNI-2 () shares a sulfonamide group but lacks a tetrazole, instead incorporating a phenethyl chain. This structure enables NF-κB inhibition, suggesting the target’s methylsulfonyl group could similarly modulate inflammatory pathways .
Substituent Effects on Physicochemical Properties
Research Findings and Implications
Drug Development Potential
- Solubility vs. Permeability : The target’s methylsulfonyl group may enhance solubility but require formulation optimization to offset reduced permeability, a trade-off observed in sulfonamide-containing drugs .
- Metabolic Stability : Tetrazole rings resist oxidative metabolism, suggesting the target compound could exhibit prolonged half-life compared to ester- or amide-heavy analogs .
Biological Activity
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent modifications to introduce the methylsulfonyl and benzamide functionalities. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product with high purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives. For instance, tetrazole-based compounds have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some related tetrazole compounds range from 0.8 to 3.2 μg/mL, indicating potent antimicrobial properties that may surpass those of traditional antibiotics like Ciprofloxacin .
Antitumor Properties
Compounds containing tetrazole moieties have also been investigated for their anticancer activities. For example, certain derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines, suggesting a promising avenue for cancer treatment . The mechanism often involves interaction with cellular targets such as topoisomerases and DNA gyrase, which are crucial for DNA replication and repair.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds like this one may inhibit specific enzymes involved in metabolic pathways or cellular processes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is a target for herbicides .
- Binding Interactions : The presence of the tetrazole ring allows for bidentate chelation with metal ions in enzymes, enhancing binding affinity and specificity .
Case Studies
- Antimicrobial Efficacy : A study on novel imide-tetrazoles indicated that compounds with structural similarities exhibited strong antimicrobial activity against clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis, with MIC values comparable to established antibiotics .
- Anticancer Activity : Research on related tetrazole derivatives showed significant cytotoxic effects against various cancer cell lines, with detailed structure-activity relationship (SAR) studies revealing that specific substitutions on the tetrazole ring enhance activity .
Data Summary
| Property | Value/Observation |
|---|---|
| Synthesis Method | Multi-step reaction involving tetrazoles |
| Antimicrobial MIC | 0.8 - 3.2 μg/mL |
| Anticancer IC50 | Low micromolar range |
| Target Enzymes | HPPD, topoisomerases |
Q & A
Q. What are the common synthetic routes for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Tetrazole ring formation : [3+2] cycloaddition between nitriles and azides, often catalyzed by dibutyltin oxide or using trimethylsilyl azide under reflux conditions in solvents like acetonitrile or DMF .
- Benzamide coupling : Amide bond formation via activated intermediates (e.g., carbodiimides) in polar aprotic solvents (DMF, DCM) at 0–25°C to prevent side reactions .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final compound. Yield optimization requires strict control of temperature, stoichiometry, and moisture exclusion .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- NMR spectroscopy : H and C NMR (in DMSO-d6 or CDCl) confirm substituent connectivity and regiochemistry, particularly for the tetrazole and sulfonyl groups .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structure refinement. High-resolution data collection (e.g., synchrotron sources) resolves challenges like twinning or low electron density for flexible moieties .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What are the known biological targets or pathways associated with tetrazole-containing benzamide derivatives, and how are they typically assessed?
Tetrazole-benzamide hybrids are explored as ligands for G protein-coupled receptors (GPCRs) , particularly GPR35. In vitro assays include:
- Dynamic mass redistribution (DMR) : Measures receptor activation in cell lines transfected with target receptors .
- Fluorescence-based calcium flux assays : Detects intracellular Ca mobilization upon receptor agonism .
Advanced Questions
Q. How can researchers optimize the synthetic protocol to minimize by-product formation during tetrazole ring formation?
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust azide equivalents in real time .
- Catalyst selection : Dibutyltin oxide suppresses nitrile hydrolysis, while microwave-assisted synthesis reduces reaction time and side products .
- Solvent optimization : Anhydrous DMF minimizes water-induced decomposition, while acetonitrile improves cycloaddition efficiency .
Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro assays?
- Assay standardization : Normalize cell line viability (e.g., HEK293 vs. CHO-K1), incubation times, and DMSO concentrations to reduce variability .
- Purity validation : Use HPLC (>95% purity) and H NMR to confirm compound integrity, as impurities like unreacted azides can skew results .
- Dose-response curves : Perform EC determinations in triplicate to account for assay-specific noise .
Q. How can molecular docking studies be designed to explore interactions between this compound and potential protein targets like GPCRs?
- Ligand preparation : Generate 3D conformers of the compound using software like Open Babel, accounting for tetrazole tautomerism (1H vs. 2H forms) .
- Protein modeling : Use homology models (e.g., GPR35 from PDB 6FJ) or AlphaFold-predicted structures for docking .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess binding stability and key residue interactions (e.g., Arg, Tyr in GPR35) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data when the compound exhibits polymorphism or disordered solvent regions?
- Polymorphism screening : Recrystallize from multiple solvents (e.g., EtOAc, hexane) to isolate stable forms .
- Disorder modeling : Use SHELXL’s PART instruction to refine disordered solvent or substituents, applying restraints to bond lengths/angles .
- Twinned data : Apply TWIN/BASF commands in SHELXL for twinned crystals, validating with R and Hooft parameter analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
